molecular formula C17H16ClN3O4 B2414933 N1-(4-chlorophenethyl)-N2-(4-methyl-2-nitrophenyl)oxalamide CAS No. 941999-44-6

N1-(4-chlorophenethyl)-N2-(4-methyl-2-nitrophenyl)oxalamide

Cat. No.: B2414933
CAS No.: 941999-44-6
M. Wt: 361.78
InChI Key: DPZXNBPBNKFBQA-UHFFFAOYSA-N
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Description

N1-(4-chlorophenethyl)-N2-(4-methyl-2-nitrophenyl)oxalamide is an organic compound that features both chlorophenethyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorophenethyl)-N2-(4-methyl-2-nitrophenyl)oxalamide typically involves the reaction of 4-chlorophenethylamine with 4-methyl-2-nitrobenzoic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the oxalamide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve high purity levels required for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorophenethyl)-N2-(4-methyl-2-nitrophenyl)oxalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N1-(4-chlorophenethyl)-N2-(4-methyl-2-nitrophenyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-chlorophenethyl)-N2-(4-methyl-2-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the chlorophenethyl group can engage in hydrophobic interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-chlorophenethyl)-N2-(4-nitrophenyl)oxalamide
  • N1-(4-methylphenethyl)-N2-(4-methyl-2-nitrophenyl)oxalamide
  • N1-(4-chlorophenethyl)-N2-(4-methylphenyl)oxalamide

Uniqueness

N1-(4-chlorophenethyl)-N2-(4-methyl-2-nitrophenyl)oxalamide is unique due to the presence of both chlorophenethyl and nitrophenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-N'-(4-methyl-2-nitrophenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4/c1-11-2-7-14(15(10-11)21(24)25)20-17(23)16(22)19-9-8-12-3-5-13(18)6-4-12/h2-7,10H,8-9H2,1H3,(H,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZXNBPBNKFBQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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